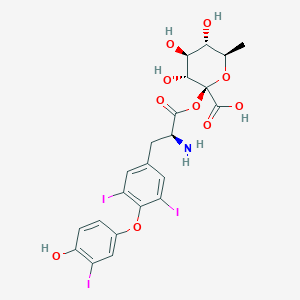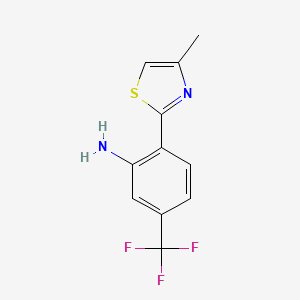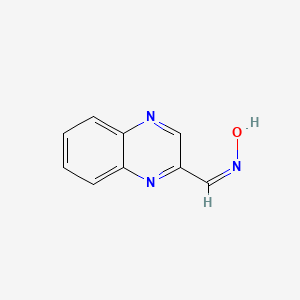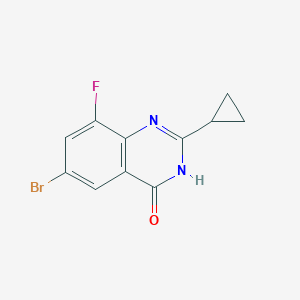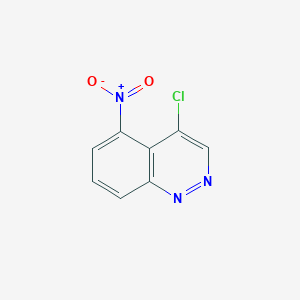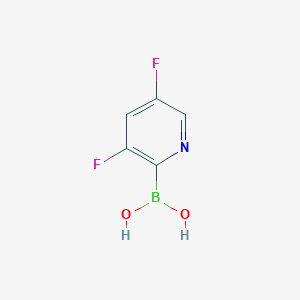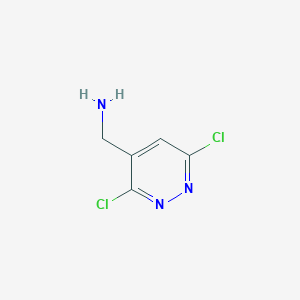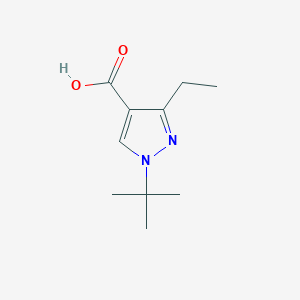
1-tert-Butyl-3-ethyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-3-ethyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a tert-butyl group at the first position, an ethyl group at the third position, and a carboxylic acid group at the fourth position of the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-3-ethyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The tert-butyl and ethyl substituents can be introduced through alkylation reactions using tert-butyl halides and ethyl halides, respectively. The carboxylic acid group can be introduced via oxidation of the corresponding alcohol or aldehyde derivatives.
Industrial Production Methods: Industrial production of 1-(tert-Butyl)-3-ethyl-1H-pyrazole-4-carboxylic acid typically involves large-scale batch or continuous flow processes. These processes often utilize catalysts to enhance reaction efficiency and selectivity. The use of flow microreactor systems has been reported to improve the sustainability and versatility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(tert-Butyl)-3-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The tert-butyl and ethyl groups can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl)-3-ethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl)-3-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The tert-butyl and ethyl groups can influence the compound’s binding affinity and selectivity towards its targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyl)-3-ethyl-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-(tert-Butyl)-3-phenyl-1H-pyrazole-4-carboxylic acid: Contains a phenyl group instead of an ethyl group.
1-(tert-Butyl)-3-isopropyl-1H-pyrazole-4-carboxylic acid: Contains an isopropyl group instead of an ethyl group.
The uniqueness of 1-(tert-Butyl)-3-ethyl-1H-pyrazole-4-carboxylic acid lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
682757-48-8 |
|---|---|
Molekularformel |
C10H16N2O2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
1-tert-butyl-3-ethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N2O2/c1-5-8-7(9(13)14)6-12(11-8)10(2,3)4/h6H,5H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
WWNPFYPPWSSPBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C=C1C(=O)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11766119.png)
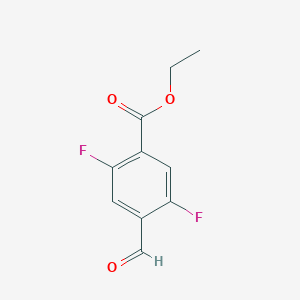
![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B11766138.png)
![6-Chloro-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B11766144.png)


